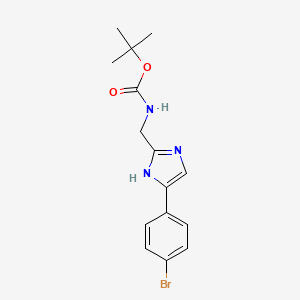

Tert-butyl ((4-(4-bromophenyl)-1H-imidazol-2-YL)methyl)carbamate

Description

This compound belongs to the class of imidazole-based carbamates, characterized by a tert-butyl carbamate group attached to a methylene linker bound to the 2-position of an imidazole ring. The imidazole core is substituted at the 4-position with a 4-bromophenyl group.

Propriétés

IUPAC Name |

tert-butyl N-[[5-(4-bromophenyl)-1H-imidazol-2-yl]methyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18BrN3O2/c1-15(2,3)21-14(20)18-9-13-17-8-12(19-13)10-4-6-11(16)7-5-10/h4-8H,9H2,1-3H3,(H,17,19)(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEHZDQQNTCBVCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=NC=C(N1)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthesis of 4-(4-bromophenyl)imidazole Intermediate

- The imidazole ring is constructed via classical methods such as the Debus-Radziszewski imidazole synthesis or condensation of appropriate aldehydes and amines with ammonium salts.

- The 4-bromophenyl substituent is introduced either by using 4-bromobenzaldehyde or 4-bromoaniline as starting materials.

- Example: Condensation of 4-bromobenzaldehyde with glyoxal and ammonium acetate under reflux conditions yields the 4-(4-bromophenyl)imidazole core.

Formation of the tert-Butyl Carbamate

- The key step is the protection of the amine group as a tert-butyl carbamate (Boc protection).

- This is commonly achieved by reacting the free amine intermediate with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as triethylamine or sodium bicarbonate.

- The reaction typically occurs in anhydrous solvents like dichloromethane or tetrahydrofuran at ambient temperature or slightly elevated temperatures (0–50 °C).

- Purification is done by extraction, washing, drying, and chromatographic techniques.

Representative Experimental Procedure

Purification and Characterization

-

- Flash column chromatography using ethyl acetate/n-heptane mixtures is effective for isolating the pure carbamate.

- Recrystallization from suitable solvents such as ethanol or ethyl acetate can be employed for further purification.

- High-performance liquid chromatography (HPLC) is used for purity assessment.

-

- Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C) confirms the structure.

- Mass spectrometry (MS) verifies molecular weight.

- Melting point determination and elemental analysis provide additional confirmation.

Summary Table of Preparation Conditions

Analyse Des Réactions Chimiques

Types of Reactions

Tert-butyl ((4-(4-bromophenyl)-1H-imidazol-2-YL)methyl)carbamate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The imidazole ring can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.

Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various nucleophiles.

Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted imidazole derivatives, while hydrolysis will produce the corresponding amine and carbon dioxide.

Applications De Recherche Scientifique

Tert-butyl ((4-(4-bromophenyl)-1H-imidazol-2-YL)methyl)carbamate has several scientific research applications:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting enzymes or receptors in the central nervous system.

Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

Biological Studies: It can serve as a probe or ligand in biochemical assays to study protein-ligand interactions.

Industrial Applications: The compound can be used in the synthesis of agrochemicals, dyes, and other specialty chemicals.

Mécanisme D'action

The mechanism of action of Tert-butyl ((4-(4-bromophenyl)-1H-imidazol-2-YL)methyl)carbamate depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved can vary but often include key proteins involved in signal transduction or metabolic pathways.

Comparaison Avec Des Composés Similaires

Structural Analogues in the Imidazole Carbamate Family

a. (S)-Tert-butyl (1-(4-bromo-1H-imidazol-2-yl)ethyl)carbamate (CAS: 1398507-98-6)

- Molecular Formula : C₁₀H₁₆BrN₃O₂ (MW: 290.16 g/mol)

- Key Differences :

- Substitution: A 4-bromo group is directly attached to the imidazole ring, lacking the extended aromatic system of the 4-bromophenyl group in the target compound.

- Stereochemistry: The (S)-configured ethyl group introduces chirality, which may affect binding specificity in biological systems.

- Physicochemical Properties :

- Density: 1.411 g/cm³ (predicted)

- pKa: 11.49 (predicted), indicating moderate basicity .

b. Tert-butyl N-[(1S)-1-[4-(4-bromophenyl)-1H-imidazol-2-yl]-2-methylpropyl]carbamate (Ref: 10-F983130)

- Key Differences :

c. Tert-butyl ((1H-benzo[d]imidazol-2-yl)methyl)carbamate (CAS: 189560-83-6)

- Applications: Benzimidazole derivatives are widely studied for pharmaceutical applications (e.g., antiparasitic agents) .

Heterocyclic Carbamates with Alternative Cores

a. Thiazole-Based Carbamates

- Example: Tert-butyl ((4-cyano-5-iodothiazol-2-yl)methyl)carbamate (Compound 28 in ) Synthesis: Generated via LDA-mediated iodination of a thiazole precursor. Key Differences:

- Thiazole vs. Imidazole: The sulfur atom in the thiazole alters electronic properties and hydrogen-bonding capacity.

- Functional Groups: A cyano group at position 4 and iodine at position 5 enhance electrophilicity, enabling cross-coupling reactions .

b. Imidazolone Derivatives

- Example: Tert-butyl(Z)-(3-(4-(4-methoxybenzylidene)-5-oxo-2-phenyl-4,5-dihydro-1H-imidazol-1-yl)propyl)carbamate

- Key Features :

- 4-Methoxybenzylidene Substituent: Enhances lipophilicity and UV activity.

- Yield : 84% isolated yield, indicating efficient synthesis .

Activité Biologique

Tert-butyl ((4-(4-bromophenyl)-1H-imidazol-2-YL)methyl)carbamate, also known by its CAS number 1242094-20-7, is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C15H18BrN3O2

- Molecular Weight : 348.23 g/mol

- Physical Appearance : Pale-yellow to yellow-brown solid

- Purity : Typically ≥95%

The compound features a tert-butyl group attached to a carbamate moiety, which is linked to a 4-(4-bromophenyl)-1H-imidazol-2-yl group. This structural configuration is significant in determining its biological activity.

Research indicates that compounds similar to this compound often exhibit activity through various mechanisms:

- Inhibition of Enzymatic Activity : Many imidazole derivatives act as inhibitors of enzymes such as acetylcholinesterase and β-secretase, which are critical in neurodegenerative diseases like Alzheimer's.

- Modulation of Receptor Activity : Compounds with imidazole rings can interact with Toll-like receptors (TLRs), influencing immune responses.

Antioxidant and Neuroprotective Effects

A study published in Molecules demonstrated that imidazole derivatives could reduce oxidative stress markers in neuronal cells. The specific activity of this compound in this context remains to be fully elucidated, but similar compounds have shown promise in protecting against amyloid beta-induced toxicity in astrocytes.

| Study | Findings |

|---|---|

| In vitro studies on astrocytes | Showed protective effects against Aβ-induced toxicity; improved cell viability when co-treated with Aβ and the compound. |

| Oxidative stress assays | Indicated a reduction in malondialdehyde (MDA) levels, a marker of oxidative stress, suggesting potential antioxidant properties. |

Case Studies and Research Findings

- Neuroprotective Studies : In a study assessing the neuroprotective effects of imidazole derivatives, it was found that these compounds could inhibit the aggregation of amyloid beta peptides, which are implicated in Alzheimer's disease pathology. The mechanism included modulation of inflammatory cytokines such as TNF-α and IL-6.

- Pharmacological Evaluations : Research has shown that similar compounds can effectively inhibit acetylcholinesterase with IC50 values indicative of moderate potency (e.g., 15.4 nM for related imidazole compounds). This suggests that this compound may share similar inhibitory effects.

Q & A

Basic: What are the key steps and optimization strategies for synthesizing tert-butyl ((4-(4-bromophenyl)-1H-imidazol-2-yl)methyl)carbamate?

Answer:

The synthesis involves three critical stages:

Imidazole Ring Formation : Cyclization of precursors (e.g., α-bromoketones with ammonium acetate) under acidic/basic conditions. Optimize pH and temperature to enhance yield (e.g., 80°C in NH₄OAc/MeOH) .

Alkylation : Introduce the ethyl chain using ethyl halides (e.g., ethyl bromide) with a base (e.g., K₂CO₃). Solvent choice (e.g., THF or DMF) impacts reaction efficiency .

Carbamate Attachment : React with tert-butyl chloroformate in the presence of triethylamine. Control stoichiometry (1:1.2 molar ratio) and reaction time (12–24 hrs) to minimize byproducts .

Key Optimization Factors :

| Parameter | Impact |

|---|---|

| Temperature | Higher temps accelerate cyclization but risk decomposition |

| Solvent Polarity | Polar aprotic solvents (DMF) improve nucleophilicity |

| Purification | Column chromatography (silica gel, hexane/EtOAc) ensures purity |

Advanced: How can regioselectivity challenges during bromine substitution on the imidazole ring be addressed?

Answer:

The 4-bromophenyl group’s position is influenced by electronic and steric factors:

- Electronic Effects : Bromine’s electron-withdrawing nature directs electrophiles to the C5 position. Use directing groups (e.g., –NH₂) to control substitution .

- Catalytic Systems : Pd(PPh₃)₄ in Suzuki couplings enables selective cross-coupling with boronic acids (e.g., uses 4-(hydroxymethyl)phenylboronic acid) .

- Steric Protection : Bulky substituents (e.g., tert-butyl carbamate) shield specific sites. Validate regiochemistry via 2D NMR (¹H-¹H COSY) .

Basic: What analytical techniques are essential for characterizing this compound?

Answer:

- NMR Spectroscopy : ¹H/¹³C NMR confirms structure (e.g., imidazole protons at δ 7.2–7.5 ppm; tert-butyl at δ 1.3 ppm) .

- LCMS/HPLC : Monitors reaction progress and purity (e.g., [M+H]+ = 318.2 in ) .

- X-ray Crystallography : SHELXL refines crystal structures (e.g., anisotropic displacement parameters) .

Advanced: How can computational methods elucidate halogen bonding interactions in biological targets?

Answer:

Bromine’s polarizability enables halogen bonding with protein residues (e.g., backbone carbonyls):

- Molecular Docking : Use AutoDock Vina to model interactions with targets like kinases. Validate with mutagenesis studies .

- DFT Calculations : Analyze bond angles/distances (e.g., C–Br···O=C interactions at ~165° angles) .

- MD Simulations : Assess binding stability over 100-ns trajectories (AMBER/CHARMM force fields) .

Basic: What safety precautions are required when handling this compound?

Answer:

- PPE : Gloves, lab coat, and goggles (prevents skin/eye contact; ).

- Ventilation : Use fume hoods to avoid inhalation (tert-butyl decomposition releases CO₂) .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How can conflicting bioactivity data from similar compounds be resolved?

Answer:

- Structural-Activity Comparison : Compare analogs (e.g., chloro vs. bromo derivatives) using IC₅₀ assays ().

- Assay Standardization : Normalize protocols (e.g., ATP concentration in kinase assays) .

- Meta-Analysis : Pool data from PubChem/BioAssay to identify trends (e.g., bromine’s role in cytotoxicity) .

Basic: What purification methods are effective for this carbamate?

Answer:

- Column Chromatography : Silica gel with gradient elution (hexane → EtOAc) .

- Recrystallization : Use ethanol/water (1:3) for high-purity crystals .

- Prep-HPLC : C18 column, 0.1% TFA in H₂O/MeCN .

Advanced: What strategies mitigate low yields in multi-step syntheses?

Answer:

- Intermediate Stability : Protect amines with Boc groups ( uses Boc₂O) .

- Catalyst Optimization : Pd/C for hydrogenation or Pd(PPh₃)₄ for cross-couplings (0.5–1 mol%) .

- In Situ Monitoring : ReactIR tracks intermediate formation (e.g., imine formation in ) .

Basic: How is the tert-butyl carbamate group selectively removed?

Answer:

- Acidic Conditions : 4M HCl in dioxane (2 hrs, RT; ) .

- TFA Deprotection : 20% TFA/DCM (30 mins) .

- Enzymatic Cleavage : Lipases in buffered solutions (pH 7.4, 37°C) for sensitive substrates .

Advanced: How can reaction mechanisms (e.g., hydrolysis) be experimentally validated?

Answer:

- Kinetic Isotope Effects : Compare k₁₂C/k₁³C in hydrolysis .

- Trapping Intermediates : Use ESI-MS to detect acyloxyborane intermediates .

- Isotopic Labeling : ¹⁸O-labeled H₂O tracks oxygen incorporation in carbamate cleavage .

Basic: What solvents are compatible with this compound?

Answer:

- Polar Solvents : DCM, THF, DMF (for reactions) .

- Storage : Anhydrous DMSO or EtOH at –20°C .

Advanced: How does bromine substitution impact pharmacokinetic properties?

Answer:

- LogP : Bromine increases lipophilicity (cLogP ~2.5 vs. ~1.8 for chloro analog) .

- Metabolic Stability : Cytochrome P450 assays (e.g., CYP3A4) show slower oxidation due to bromine’s steric bulk .

- Plasma Protein Binding : SPR analysis reveals higher affinity for serum albumin .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.